![molecular formula C16H14BrF2NOS2 B2903168 (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone CAS No. 1706221-66-0](/img/structure/B2903168.png)
(4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug development. This compound belongs to the class of thiazepanes, which are known for their diverse biological activities.
Wirkmechanismus
The mechanism of action of (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is not fully understood. However, it is believed that the compound exerts its pharmacological effects through the modulation of neurotransmitter systems. The compound has been shown to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that has inhibitory effects on the central nervous system.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anticonvulsant, antinociceptive, and anti-inflammatory properties in animal models. The compound has also been evaluated for its potential to treat anxiety and depression, and it has shown promising results in preclinical studies. However, the exact biochemical and physiological effects of the compound are not fully understood and require further investigation.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone is that it has shown promising results in preclinical studies for its potential to treat anxiety and depression. Another advantage is that the compound has exhibited anticonvulsant, antinociceptive, and anti-inflammatory properties in animal models. However, one limitation of the compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its pharmacological effects. Another limitation is that the compound has not been extensively studied in clinical trials, which limits its potential for therapeutic use.
Zukünftige Richtungen
There are several future directions for the study of (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone. One direction is to investigate the compound's mechanism of action in more detail to optimize its pharmacological effects. Another direction is to conduct clinical trials to evaluate the compound's safety and efficacy in humans. Additionally, the compound could be further evaluated for its potential to treat other neurological and psychiatric disorders, such as epilepsy and bipolar disorder. Finally, the synthesis of analogs of this compound could be explored to improve its pharmacological properties.
Synthesemethoden
The synthesis of (4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone has been reported in the literature. The synthesis involves the reaction of 4-bromo-2-thiophenecarboxaldehyde with 7-(2,5-difluorophenyl)-1,4-thiazepan-4-amine in the presence of an acid catalyst. The reaction yields this compound as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
(4-Bromothiophen-2-yl)(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)methanone has been studied for its potential applications in drug development. The compound has been shown to exhibit anticonvulsant activity in animal models. It has also been shown to possess antinociceptive and anti-inflammatory properties. The compound has been evaluated for its potential to treat anxiety and depression, and it has shown promising results in preclinical studies.
Eigenschaften
IUPAC Name |
(4-bromothiophen-2-yl)-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrF2NOS2/c17-10-7-15(23-9-10)16(21)20-4-3-14(22-6-5-20)12-8-11(18)1-2-13(12)19/h1-2,7-9,14H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFWOQCYKEOXLNT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)C3=CC(=CS3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrF2NOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.